molecular formula C11H24Cl2N2 B1405759 2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride CAS No. 1803582-70-8

2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Cat. No. B1405759
CAS RN: 1803582-70-8
M. Wt: 255.22 g/mol
InChI Key: IWRSMVKLQQJQDH-UHFFFAOYSA-N
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Description

“2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS number 1803582-70-8 . Its molecular formula is C11H24Cl2N2 and it has a molecular weight of 255.23 .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, which is part of the 1,2,3,6-tetrahydropyridinyl group . It also contains two chlorine atoms, which are part of the dihydrochloride group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.23 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available .

Scientific Research Applications

Antibacterial Activities

The compound 2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride may have potential antibacterial applications. Similar structures have been screened for their activities against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Pharmacological Properties

Tetrahydropyridines, which share a structural similarity with the compound , have been reported to possess pharmacological properties. They have been identified as dopamine-2 receptor agonists and have applications in sedation, antipsychotic treatments, antiemetic therapies, and migraine remedies .

Synthesis of Novel Derivatives

The tert-butyl group in the compound’s structure suggests that it could be used in the synthesis of novel derivatives. There has been research on the introduction of tert-butyl groups into various systems, leading to structurally novel compounds with potential applications in medicinal chemistry .

Catalysis

Compounds containing tert-butyl groups have been used as ligands in catalytic processes. They can facilitate reactions such as the methylation of unactivated alkyl halides and acid chlorides or in reductive dimerization reactions .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-(4-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-11(2,3)10-4-7-13(8-5-10)9-6-12;;/h4H,5-9,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRSMVKLQQJQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

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